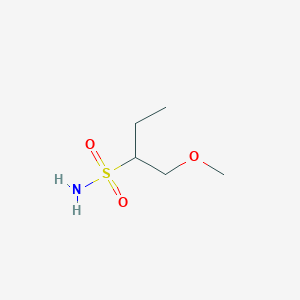

1-Methoxybutane-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

1-methoxybutane-2-sulfonamide |

InChI |

InChI=1S/C5H13NO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |

InChI Key |

YKJFHTGCOWIPBP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxybutane 2 Sulfonamide and Analogous Alkylsulfonamides

Classical Approaches to Sulfonamide Formation

The traditional methods for synthesizing sulfonamides have long been established, primarily relying on the reactivity of sulfonyl chlorides. These foundational techniques are still widely employed due to their reliability and straightforward application.

Reaction of Primary Amines with Sulfonyl Chlorides

The most conventional and widely utilized method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govthieme-connect.comresearchgate.net This reaction is a cornerstone of sulfonamide chemistry. acs.org The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen (S-N) bond. researchgate.netrsc.org

This method is highly effective but is not without its drawbacks. The synthesis often requires the pre-formation and handling of sulfonyl chlorides, which can be moisture-sensitive, toxic, or difficult to prepare. researchgate.netthieme-connect.comnih.gov The conditions for creating sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, can be harsh and may not be compatible with sensitive functional groups. nih.govnih.gov Despite these limitations, the direct reaction between sulfonyl chlorides and amines remains a fundamental and frequently used approach in organic synthesis. nih.gov

Specific Synthesis Routes from 3-Methoxybutane-2-sulfonyl chloride

The synthesis of the target compound, 1-Methoxybutane-2-sulfonamide, can be achieved via the classical method described above. The specific precursor required is 3-Methoxybutane-2-sulfonyl chloride. In this reaction, 3-Methoxybutane-2-sulfonyl chloride serves as the electrophile.

The formation of this compound is accomplished by reacting 3-Methoxybutane-2-sulfonyl chloride with ammonia (B1221849) (NH₃). Ammonia acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. This nucleophilic substitution reaction results in the formation of the desired primary sulfonamide and a chloride byproduct. This specific pathway exemplifies the direct application of the classical sulfonamide synthesis for creating a targeted alkylsulfonamide.

Modern and Efficient Synthetic Strategies

In recent years, significant research has focused on developing more efficient, versatile, and environmentally benign methods for sulfonamide synthesis. These modern strategies often bypass the need for pre-functionalized and potentially hazardous sulfonyl chlorides, offering broader substrate scope and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for S-N Bond Formation (e.g., Palladium, Copper, Indium, Cobalt)

Transition metal catalysis has emerged as a powerful tool for constructing S-N bonds. These methods offer alternative pathways that avoid the limitations of classical approaches.

Palladium-Catalyzed Reactions : Palladium catalysts have been successfully used for the preparation of arylsulfonamides from arylboronic acids. This process allows for the synthesis of arylsulfonyl chlorides under mild conditions, which can then be reacted in situ with amines to form the corresponding sulfonamides. nih.gov This approach demonstrates significant functional group tolerance. nih.gov

Copper and Iron-Catalyzed Reactions : Earth-abundant metals like copper and iron have been employed in one-pot syntheses of diaryl sulfonamides. thieme-connect.comthieme.de One such method involves an iron-catalyzed regioselective iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com

Copper-Catalyzed Multi-component Reactions : Copper catalysts facilitate three-component reactions that combine aryl boronic acids, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and various amines to generate sulfonamides. acs.org Synergistic photoredox and copper catalysis has also been developed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild, aerobic conditions at room temperature. acs.org

These transition-metal-catalyzed methods represent a significant advancement, enabling the convergent synthesis of diverse sulfonamide analogs from readily available starting materials. nih.govresearchgate.net

| Catalyst | Precursors | Key Features |

| Palladium | Arylboronic acids, SO₂, Amine | Mild conditions, high functional group tolerance. nih.gov |

| Iron/Copper | Activated arenes, Primary sulfonamides | One-pot synthesis using earth-abundant metals. thieme-connect.comthieme.de |

| Copper | Aryl boronic acids, DABSO, Amine | Three-component reaction for direct sulfonamide formation. acs.org |

One-Pot Synthesis Protocols from Diverse Precursors (e.g., Sulfonate Salts, Carboxylic Acids)

From Sulfonate Salts : A mild and efficient one-pot method involves the reaction of amine-derived sulfonate salts with an amine in the presence of cyanuric chloride and triethylamine. This approach proceeds at room temperature and produces sulfonamides in good to excellent yields, avoiding the harsh reagents of traditional methods. organic-chemistry.org

From Carboxylic Acids : A novel strategy allows for the synthesis of sulfonamides by merging traditional amide coupling partners—carboxylic acids and amines. This method uses copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which are then aminated in a one-pot fashion. princeton.edu This process requires no prior functionalization of the acid or amine precursors. princeton.edu

Oxidative Sulfonamide Synthesis from Thiol Derivatives

The direct oxidative coupling of thiols and amines represents a highly efficient and atom-economical route to sulfonamides. rsc.orgnih.gov This strategy is attractive because it utilizes readily available and low-cost commodity chemicals and avoids pre-functionalization steps. rsc.orgnih.govnih.gov

Using Chemical Oxidants : Thiols can be converted in situ to sulfonyl chlorides through oxidation with reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source; the intermediate sulfonyl chloride is then immediately reacted with an amine in the same vessel to yield the sulfonamide. thieme-connect.com This method is versatile, working for a range of aryl and alkyl thiols and amines. thieme-connect.com Another approach uses I₂O₅ as an oxidant to mediate the S-N coupling between aryl thiols and amines under metal-free conditions. thieme-connect.comrsc.org

Electrochemical Synthesis : An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines without the need for any sacrificial chemical oxidants or catalysts. nih.govacs.orgacs.org The transformation is driven entirely by electricity, with hydrogen as the only byproduct. nih.govacs.org The reaction proceeds rapidly, often within minutes, under mild conditions and demonstrates a broad substrate scope. nih.govacs.orgacs.org The mechanism involves the initial anodic oxidation of the thiol to a disulfide, which then couples with the amine. acs.org

These oxidative methods provide a powerful and greener alternative for the direct synthesis of sulfonamides from simple thiol precursors. rsc.orgnih.gov

| Method | Precursors | Key Features |

| Chemical Oxidation (NCS) | Thiols, Amines | Convenient one-pot synthesis via in situ sulfonyl chloride formation. thieme-connect.com |

| Electrochemical Oxidation | Thiols, Amines | Catalyst-free, oxidant-free, rapid reaction, environmentally friendly. nih.govacs.orgacs.org |

| Chemical Oxidation (I₂O₅) | Aryl Thiols, Amines | Metal-free conditions. thieme-connect.comrsc.org |

Application of Novel Reagents (e.g., tBuONSO, Cyanuric Chloride) in Primary Sulfonamide Synthesis

The limitations of classical sulfonamide synthesis, which often involve harsh reagents like sulfonyl chlorides and ammonia, have spurred the development of new methodologies. chemicalbook.comorganic-chemistry.org Reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have emerged as powerful tools for the efficient synthesis of primary sulfonamides, including complex and functionally diverse molecules. nih.govresearchgate.netorganic-chemistry.org

Synthesis via t-BuONSO and Organometallic Reagents

A modern and versatile method for the preparation of primary sulfonamides involves the reaction of the novel sulfinylamine reagent, t-BuONSO, with organometallic reagents such as Grignard and organolithium reagents. researchgate.netfigshare.com This one-step process is highly efficient, proceeds under mild conditions, and accommodates a wide range of (hetero)aryl and alkyl nucleophiles, providing the corresponding primary sulfonamides in good to excellent yields. researchgate.netfigshare.com

The proposed synthesis of this compound using this methodology commences with the preparation of the requisite Grignard reagent, (1-methoxybutan-2-yl)magnesium bromide. This is achieved through the reaction of 2-bromo-1-methoxybutane (B3254931) with magnesium metal in an anhydrous ether solvent. The precursor, 2-bromo-1-methoxybutane, can be synthesized from 1-methoxy-2-butanol (B1294847) through standard bromination procedures. 1-methoxy-2-butanol itself is accessible via the ring-opening of 1,2-epoxybutane (B156178) with methanol. chemicalbook.comgoogle.com

The reaction mechanism is believed to involve the nucleophilic addition of the Grignard reagent to the sulfur atom of t-BuONSO, forming a sulfinamide intermediate. This intermediate then undergoes rearrangement and subsequent elimination of isobutene to furnish the primary sulfonamide upon aqueous workup. figshare.com

The scope of this reaction is broad, with various primary and secondary alkyl Grignard reagents providing good yields of the corresponding primary sulfonamides. Below is a table illustrating the yields of various primary alkylsulfonamides synthesized using t-BuONSO, demonstrating the general applicability of this method to substrates analogous to the precursor for this compound.

Table 1: Synthesis of Primary Alkylsulfonamides using t-BuONSO and Grignard Reagents

| Alkyl Group | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| Ethyl | Ethylmagnesium bromide | Ethanesulfonamide | 75 |

| n-Propyl | n-Propylmagnesium bromide | Propane-1-sulfonamide | 78 |

| Isopropyl | Isopropylmagnesium bromide | Propane-2-sulfonamide | 72 |

| n-Butyl | n-Butylmagnesium bromide | Butane-1-sulfonamide | 81 |

| sec-Butyl | sec-Butylmagnesium bromide | Butane-2-sulfonamide | 70 |

| Isobutyl | Isobutylmagnesium bromide | 2-Methylpropane-1-sulfonamide | 76 |

Synthesis via Cyanuric Chloride

Another innovative and efficient one-pot method for the synthesis of primary sulfonamides utilizes cyanuric chloride as an activating agent for amine-derived sulfonate salts. nih.govorganic-chemistry.org This procedure is conducted under mild, room temperature conditions and is compatible with a diverse array of structurally varied amines, including alkyl, aryl, and cyclic derivatives, affording sulfonamides in good to excellent yields, often up to 90%. nih.gov

For the synthesis of this compound, the key precursor would be sodium 1-methoxybutane-2-sulfonate. This salt can be prepared from 2-bromo-1-methoxybutane through nucleophilic substitution with sodium sulfite (B76179) in an aqueous or aqueous-alcoholic solution. atamanchemicals.com

The reaction mechanism is proposed to proceed via a nucleophilic aromatic substitution (SNAr) pathway. The sulfonate salt reacts with cyanuric chloride in the presence of a base, such as triethylamine, in an anhydrous solvent like acetonitrile (B52724). This forms a sulfonyl chloride intermediate in situ, which then readily reacts with an amine (in this case, ammonia, which can be generated from an ammonia source) to yield the desired primary sulfonamide. nih.gov This method circumvents the need to handle toxic and corrosive reagents often employed in traditional sulfonamide syntheses. nih.gov

The versatility of the cyanuric chloride method for the synthesis of various primary alkylsulfonamides is highlighted in the following table, which presents yields for a range of substrates.

Table 2: Synthesis of Primary Alkylsulfonamides using Cyanuric Chloride and Sodium Alkylsulfonates

| Alkyl Group | Sodium Alkylsulfonate | Product | Yield (%) |

|---|---|---|---|

| Ethyl | Sodium ethanesulfonate | Ethanesulfonamide | 88 |

| n-Propyl | Sodium propane-1-sulfonate | Propane-1-sulfonamide | 90 |

| Isopropyl | Sodium propane-2-sulfonate | Propane-2-sulfonamide | 85 |

| n-Butyl | Sodium butane-1-sulfonate | Butane-1-sulfonamide | 92 |

| sec-Butyl | Sodium butane-2-sulfonate | Butane-2-sulfonamide | 86 |

| Isobutyl | Sodium 2-methylpropane-1-sulfonate | 2-Methylpropane-1-sulfonamide | 89 |

Stereochemistry and Chiral Synthesis of 1 Methoxybutane 2 Sulfonamide

Principles of Chirality in the 1-Methoxybutane-2-sulfonamide Structure

Chirality in organic molecules most often arises from the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. In the case of this compound, the carbon atom at the second position (C2) of the butane (B89635) chain is a chiral center.

To illustrate this, let's examine the substituents attached to the C2 carbon:

A hydrogen atom (-H)

An ethyl group (-CH2CH3)

A methoxymethyl group (-CH2OCH3)

A sulfonamide group (-SO2NH2)

Since all four of these groups are different, the C2 carbon is asymmetric, rendering the entire molecule chiral. This means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-Methoxybutane-2-sulfonamide and (S)-1-Methoxybutane-2-sulfonamide, based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of ligands in a stereoisomer is known as its configuration, and enantiomers possess opposite configurations. americanpharmaceuticalreview.com The transformation from one configuration to another requires the breaking and reforming of chemical bonds. americanpharmaceuticalreview.com

The presence of chirality is a critical consideration in drug development, as enantiomers of a chiral drug can have different pharmacological and toxicological profiles.

Enantioselective Methodologies for Chiral Sulfonamide Synthesis

The synthesis of single-enantiomer chiral compounds is a significant goal in modern organic chemistry. Enantioselective synthesis aims to produce a specific enantiomer of a chiral product from a prochiral or racemic starting material. For chiral sulfonamides, several powerful methodologies have been developed.

Asymmetric catalysis, particularly using transition metals like palladium, has emerged as a highly effective strategy for the synthesis of chiral molecules. While palladium-catalyzed arylation is often associated with the formation of C-C bonds involving aromatic rings, the principles can be extended to the asymmetric synthesis of aliphatic compounds. For a molecule like this compound, a hypothetical enantioselective synthesis could involve the asymmetric addition of a nucleophile to a suitable prochiral precursor, catalyzed by a chiral palladium complex.

For instance, a palladium-catalyzed asymmetric addition of an organometallic reagent to an N-sulfonyl imine could establish the chiral center. bohrium.comresearchgate.net The enantioselectivity of such reactions is often dependent on the choice of the chiral ligand coordinated to the palladium catalyst. nih.gov

Table 1: Hypothetical Enantioselective Synthesis of a this compound Precursor via Palladium-Catalyzed Asymmetric Addition

| Entry | Chiral Ligand | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-BINAP | Pd(OAc)2 | Toluene | 25 | 85 | 78 |

| 2 | (R)-Tol-BINAP | Pd2(dba)3 | THF | 0 | 90 | 85 |

| 3 | (S,S)-Trost Ligand | [Pd(allyl)Cl]2 | Dichloromethane | -20 | 92 | 95 |

| 4 | (R)-PhanePhos | Pd(OAc)2 | Dioxane | 25 | 88 | 82 |

This table is illustrative and presents hypothetical data based on trends observed in the synthesis of other chiral sulfonamides.

The data in the table illustrates that the enantiomeric excess of the product is highly sensitive to the chiral ligand, catalyst precursor, solvent, and reaction temperature. The use of bidentate phosphine (B1218219) ligands with specific chirality, such as BINAP derivatives or the Trost ligand, can create a chiral environment around the palladium center, directing the approach of the nucleophile to one face of the prochiral substrate, thus favoring the formation of one enantiomer over the other. nih.govresearchgate.net

While this compound itself possesses a single chiral center, the principles of diastereoselective synthesis become relevant when considering the synthesis of more complex derivatives that may contain additional stereocenters. Diastereoselective synthesis aims to control the formation of one diastereomer over others.

This can be achieved through several strategies:

Substrate Control: If a starting material already contains a chiral center, it can influence the stereochemical outcome of a new chiral center being formed elsewhere in the molecule. This is known as internal asymmetric induction.

Auxiliary Control: A chiral auxiliary is a chiral group that is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For sulfonamides, chiral auxiliaries have been used to achieve diastereoselective reductions of N-sulfonylimines. chinesechemsoc.orgacs.org

Reagent Control: The use of a chiral reagent can favor the formation of one diastereomer.

For example, if a derivative of this compound were to be synthesized with a second chiral center on the methoxy (B1213986) group, the existing chirality at C2 could influence the stereochemical outcome at the new center, leading to a mixture of diastereomers in unequal amounts. The degree of diastereoselectivity would depend on the reaction conditions and the proximity of the existing chiral center to the reaction site. acs.org

Resolution Techniques for Enantiomeric Separation of this compound

When a chiral compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), it is often necessary to separate the enantiomers. This process is known as chiral resolution.

Several techniques can be employed for the resolution of racemic this compound:

Classical Resolution: This method involves reacting the racemic sulfonamide with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated to remove the resolving agent, yielding the pure enantiomers of the sulfonamide.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. nih.govrsc.org The CSP contains a chiral selector that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.govnih.gov For a compound like this compound, a polysaccharide-based CSP could be effective. nih.gov

Table 2: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-1-Methoxybutane-2-sulfonamide | 8.5 | 50 |

| (S)-1-Methoxybutane-2-sulfonamide | 10.2 | 50 |

This table represents a hypothetical chromatogram for a racemic mixture, illustrating the separation of the two enantiomers.

Enzymatic Resolution: Enzymes are chiral biocatalysts and can exhibit high enantioselectivity in their reactions. A suitable enzyme, such as a lipase (B570770), could be used to selectively catalyze a reaction on one enantiomer of the racemic this compound, leaving the other enantiomer unreacted. dss.go.th For example, a lipase could selectively acylate one enantiomer, and the resulting acylated product could then be easily separated from the unreacted enantiomer by standard chromatographic methods. researchgate.net

Chemical Transformations and Reactivity Profiles of 1 Methoxybutane 2 Sulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a cornerstone of many pharmacologically active molecules and is characterized by a rich and varied reactivity. This reactivity stems from the electron-withdrawing nature of the sulfonyl group and the presence of acidic protons on the nitrogen atom.

Nucleophilic Substitution Reactions

The sulfonamide nitrogen in 1-methoxybutane-2-sulfonamide can participate in nucleophilic substitution reactions. While the lone pair on the nitrogen is delocalized by the adjacent sulfonyl group, it can still act as a nucleophile, particularly when deprotonated by a suitable base.

These reactions typically involve the attack of the sulfonamide anion on an electrophilic center. Common electrophiles include alkyl halides and acylating agents. The outcome of these reactions is the formation of N-substituted sulfonamides. The general scheme for such a reaction is the deprotonation of the sulfonamide followed by the substitution reaction.

It is important to note that the rate and success of these reactions are influenced by several factors, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent used. rammohancollege.ac.in Nucleophilic substitution can proceed through different mechanisms, such as S_N1 or S_N2, depending on the specific reactants and conditions. masterorganicchemistry.comibchem.com

Table 1: Examples of Nucleophilic Substitution Reactions of Sulfonamides

| Electrophile | Reagent/Conditions | Product |

| Methyl Iodide | K₂CO₃, Acetone | N-Methyl-1-methoxybutane-2-sulfonamide |

| Benzyl Bromide | NaH, DMF | N-Benzyl-1-methoxybutane-2-sulfonamide |

| Acetyl Chloride | Pyridine | N-Acetyl-1-methoxybutane-2-sulfonamide |

This table is illustrative and based on general sulfonamide reactivity. Specific yields and optimal conditions for this compound would require experimental validation.

S-N Bond Reactivity and Cleavage Mechanisms

The sulfur-nitrogen (S-N) bond in sulfonamides is generally robust but can be cleaved under specific conditions. The cleavage of this bond is a critical consideration in both synthetic chemistry and in understanding the metabolic fate of sulfonamide-containing compounds. researchgate.net

Cleavage of the S-N bond can occur via several mechanisms, including reductive cleavage and acid-catalyzed hydrolysis. Reductive cleavage often employs strong reducing agents, while acidic hydrolysis typically requires harsh conditions, such as concentrated acid and elevated temperatures. researchgate.net The ease of S-N bond cleavage can be influenced by the substituents on both the sulfur and nitrogen atoms. researchgate.net Theoretical studies on model sulfonamides suggest that heterolytic cleavage of the S-N bond is a key fragmentation pathway. rsc.org

Table 2: Conditions for S-N Bond Cleavage in Sulfonamides

| Cleavage Method | Reagents/Conditions | Products |

| Reductive Cleavage | Samarium(II) iodide (SmI₂) | 1-Methoxybutane-2-sulfinic acid and ammonia (B1221849) |

| Acidic Hydrolysis | Concentrated HCl, heat | 1-Methoxybutane-2-sulfonic acid and ammonium (B1175870) chloride |

This table presents potential cleavage methods based on general literature for sulfonamides. The specific reactivity of this compound has not been experimentally determined.

Functional Group Interconversions and Derivatization

The sulfonamide moiety of this compound serves as a versatile handle for a variety of functional group interconversions and derivatizations. These transformations are crucial for modifying the compound's physicochemical properties and for creating analogues for further study. evitachem.comnih.gov

One common derivatization is the reaction with isocyanates to form sulfonylureas. Another important transformation is the conversion of the sulfonamide to a sulfonyl chloride, which can then be used to synthesize a wide range of other sulfonamide derivatives. The development of one-pot derivatization and extraction methods has streamlined the synthesis and analysis of sulfonamide compounds. nih.gov

Reactivity of the Methoxybutane Backbone

The methoxybutane portion of the molecule also presents opportunities for chemical modification, primarily at the ether linkage and the alkyl chain.

Transformations Involving the Ether Linkage

Ethers are generally considered to be chemically inert, which is why they are often used as solvents in organic reactions. However, the carbon-oxygen bond of an ether can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. masterorganicchemistry.comorgoreview.comlibretexts.orglibretexts.org

The cleavage of the ether in this compound would likely proceed via an S_N2 mechanism, given the primary nature of the methoxy (B1213986) group. Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of the halide ion on the less sterically hindered methyl group. This would yield 1-hydroxybutane-2-sulfonamide and a methyl halide. The reaction mechanism is dependent on the structure of the ether and can also proceed via an S_N1 pathway for substrates that can form stable carbocations. vaia.com

Reactions at the Alkyl Chain and Stereochemical Implications

The alkyl chain of this compound is largely unreactive due to the presence of strong C-H and C-C bonds. However, radical halogenation could potentially introduce functionality onto the butane (B89635) chain, although this process would likely lack selectivity and could lead to a mixture of products.

A key feature of this compound is the presence of a stereocenter at the C2 position. Any reaction that occurs at this chiral center or that involves the formation of a new stereocenter will have significant stereochemical implications. For instance, if a reaction proceeds through a planar intermediate at C2, a racemic mixture of products would be expected. Conversely, a reaction proceeding with inversion or retention of configuration would lead to a specific stereoisomer. The stereochemistry of the starting material and the mechanism of the reaction are therefore crucial in determining the stereochemical outcome of any transformation.

Spectroscopic and Advanced Analytical Characterization of 1 Methoxybutane 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Methoxybutane-2-sulfonamide is predicted to show distinct signals for each unique proton environment. The expected chemical shifts (δ), integration values, and splitting patterns (multiplicity) are based on the electronic environment of the protons and their proximity to neighboring protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (C4) | ~0.9 - 1.1 | Triplet (t) | 3H |

| CH₂ (C3) | ~1.6 - 1.8 | Multiplet (m) | 2H |

| CH (C2) | ~3.0 - 3.4 | Multiplet (m) | 1H |

| OCH₃ | ~3.3 - 3.5 | Singlet (s) | 3H |

| CH₂ (C1) | ~3.5 - 3.7 | Multiplet (m) | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound is expected to display five unique signals.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 | ~10 - 14 |

| C3 | ~20 - 25 |

| C2 | ~55 - 65 |

| OCH₃ | ~58 - 62 |

2D NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling correlations, confirming the connectivity of the butyl chain (e.g., correlations between H4/H3, H3/H2, and H2/H1).

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms by showing ¹H-¹³C correlations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., EI-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₅H₁₃NO₃S, Molecular Weight: 167.23 g/mol ), electrospray ionization (ESI) would likely be used.

The fragmentation of sulfonamides can be complex, sometimes involving rearrangements. Key fragmentation pathways for this molecule would likely involve cleavage of the C-S bond, the S-N bond, and alpha-cleavage adjacent to the ether oxygen.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Possible Fragment Identity |

|---|---|

| 168 | [M+H]⁺ (Protonated Molecule) |

| 152 | [M-CH₃]⁺ |

| 122 | [M-CH₂OCH₃]⁺ |

| 88 | [M-SO₂NH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide and ether groups.

The most prominent vibrations for sulfonamides are the asymmetric and symmetric stretches of the S=O group. The N-H stretching of the primary sulfonamide and the C-O stretch of the ether are also key diagnostic peaks.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 3000 - 2850 | C-H Stretch | Alkane (-CH₃, -CH₂-) |

| ~1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| ~1160 - 1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and solid-state conformation.

Crucially, as this compound is a chiral molecule (possessing a stereocenter at the C2 position), X-ray analysis of a crystal containing a single enantiomer would determine its absolute configuration. The primary challenge for this technique is often the cultivation of a high-quality crystal suitable for diffraction. There is no publicly available crystal structure data for this compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC, TLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of non-volatile compounds like sulfonamides. A reversed-phase method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be suitable for quantifying the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor the progress of a chemical reaction or to quickly assess the number of components in a mixture. For this compound, a silica (B1680970) gel plate with a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol would likely provide effective separation.

Gas Chromatography (GC): While less common for sulfonamides due to their polarity and lower volatility, GC could potentially be used, possibly requiring derivatization of the sulfonamide group to enhance thermal stability and prevent on-column degradation.

Chiral Analytical Methods (e.g., Chiral Chromatography, Polarimetry)

The presence of a stereocenter at the C2 position means that this compound exists as a pair of non-superimposable mirror images called enantiomers. Distinguishing and separating these enantiomers requires specialized chiral analytical methods.

Chiral Chromatography: The most powerful method for separating and quantifying enantiomers is chiral chromatography, performed via HPLC or Supercritical Fluid Chromatography (SFC). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are commonly effective for the resolution of sulfonamide enantiomers. A successful chiral separation would allow for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Dichloromethane |

| Ethyl acetate |

| Hexanes |

Computational Chemistry and Theoretical Investigations of 1 Methoxybutane 2 Sulfonamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed description of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of these investigations. DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting the properties of organic molecules, including various sulfonamide derivatives. nih.govnih.govmdpi.com Ab initio methods, while more computationally intensive, can provide benchmark results for key properties. iranchembook.ir

A foundational step in the computational study of 1-methoxybutane-2-sulfonamide would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy arrangement of the atoms on the potential energy surface. Given the molecule's flexible butane (B89635) chain and the rotatable bonds associated with the methoxy (B1213986) and sulfonamide groups, a thorough conformational analysis is crucial.

This analysis would involve systematically rotating the key dihedral angles and performing geometry optimization on each resulting conformer to identify all local minima. The relative energies of these conformers would then be calculated to determine the global minimum energy structure, which represents the most populated conformation of the molecule under isolated conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformation of this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| S-N | 1.65 Å | |

| S=O (avg) | 1.45 Å | |

| C-S | 1.80 Å | |

| C-O | 1.42 Å | |

| C-N (in sulfonamide) | N/A | |

| Bond Angles | ||

| O-S-O | 120.5° | |

| O-S-N | 106.0° | |

| O-S-C | 107.5° | |

| C-S-N | 108.0° | |

| Dihedral Angles | ||

| C-C-S-N | -65.0° | |

| C-O-C-C | 178.5° |

This table is interactive. You can sort and filter the data.

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Quantum chemical calculations would be used to determine the distribution of electrons within this compound. Central to this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis would also be performed to gain a deeper understanding of the bonding within the molecule, including the nature of the sulfur-oxygen and sulfur-nitrogen bonds in the sulfonamide group, and to quantify charge distributions on each atom. nih.gov

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | 0.045 | 1.22 |

| HOMO-LUMO Gap | 0.303 | 8.24 |

| Dipole Moment | 3.5 D |

This table is interactive. You can sort and filter the data.

Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum would be calculated. These calculations would help assign the characteristic stretching and bending modes, such as the symmetric and asymmetric stretches of the SO2 group, the N-H stretch of the sulfonamide, and the C-O stretch of the ether. nih.govmdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. journaljpri.com Comparing these theoretical shifts with experimental data is a powerful tool for confirming the molecule's structure. nih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Functional Group/Atom | Predicted Value |

| IR Frequencies | ||

| N-H stretch | 3350 cm⁻¹ | |

| C-H stretch (aliphatic) | 2980-2850 cm⁻¹ | |

| S=O asymmetric stretch | 1340 cm⁻¹ | |

| S=O symmetric stretch | 1160 cm⁻¹ | |

| C-O stretch | 1100 cm⁻¹ | |

| ¹H NMR Chemical Shifts | ||

| NH₂ | 5.2 ppm | |

| CH-SO₂ | 3.1 ppm | |

| O-CH₃ | 3.4 ppm | |

| CH₂-O | 3.6 ppm | |

| ¹³C NMR Chemical Shifts | ||

| CH-SO₂ | 65 ppm | |

| O-CH₃ | 59 ppm | |

| CH₂-O | 75 ppm |

This table is interactive. You can sort and filter the data.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, computational methods could be used to investigate potential synthetic routes or degradation pathways. This involves locating the transition state structures for each elementary step of a proposed mechanism.

By calculating the activation energies, which is the energy difference between the reactants and the transition state, the feasibility of a reaction pathway can be assessed. core.ac.uk This type of analysis provides a detailed, step-by-step understanding of how chemical transformations occur, which is often difficult to obtain through experimental means alone. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of molecules in solution can be significantly different. Molecular dynamics (MD) simulations would be employed to study the conformational flexibility of this compound in various solvents.

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. This would reveal how the presence of solvent molecules influences the conformational preferences of the compound and how intermolecular interactions, such as hydrogen bonding with water, affect its structure and dynamics.

Structure-Reactivity Relationships and Predictive Modeling

The data generated from computational studies can be used to establish structure-reactivity relationships. By calculating a series of quantum chemical descriptors for this compound and related molecules, it would be possible to build predictive models. These models could correlate calculated properties (like HOMO/LUMO energies or atomic charges) with experimentally observed reactivity or biological activity. Such an approach is a cornerstone of modern drug design and materials science, allowing for the in silico screening of new molecular designs. nih.gov

Advanced Applications and Research Frontiers of 1 Methoxybutane 2 Sulfonamide

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Construction

The sulfonamide group is a robust and versatile functional group in organic synthesis. wikipedia.org Its chemical stability and the stereoelectronic properties it imparts to a molecule make it a valuable component for constructing complex molecular architectures. Compounds containing this moiety are pivotal as intermediates, providing a stable anchor for further chemical transformations.

Scaffold for Structural Diversification in Medicinal Chemistry Research

The sulfonamide functional group is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide array of biologically active compounds. nih.govresearchgate.net Its prevalence is due to its ability to act as a stable, non-hydrolyzable isostere for amide or carboxylic acid groups, and its capacity to form strong hydrogen bonds with biological targets. researchgate.net This allows for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties.

The synthesis of diverse libraries of sulfonamide-containing molecules is a key strategy in drug discovery. nih.gov These libraries are used to screen for activity against a multitude of diseases, including various cancers and microbial infections. wikipedia.orgnih.gov The sulfonamide moiety is present in drugs targeting a range of conditions from inflammation and glaucoma to viral infections. nih.gov

Table 1: Therapeutic Areas of Sulfonamide-Based Drugs

| Therapeutic Area | Primary Mechanism of Action (Example) |

| Antibacterial | Inhibition of dihydropteroate synthase, crucial for folic acid synthesis in bacteria. nih.gov |

| Anticancer | Inhibition of pathways like the Hypoxia Inducible Factor (HIF) pathway. nih.gov |

| Antiviral | Protease inhibition. |

| Anti-inflammatory | Inhibition of enzymes like carbonic anhydrase or COX-2. wikipedia.org |

| Diuretics | Targeting carbonic anhydrase in the kidneys. wikipedia.org |

Utility in Agrochemicals Research and Development

In addition to pharmaceuticals, the sulfonamide scaffold is integral to the development of modern agrochemicals. nih.govresearchgate.net Many commercial herbicides and fungicides contain this functional group, where it plays a critical role in the molecule's mode of action. researchgate.netnih.gov

Sulfonamide-based herbicides, such as those from the triazolopyrimidine and sulfonylurea classes, function by inhibiting the acetolactate synthase (ALS) enzyme in plants. nih.govnih.gov This enzyme is essential for the biosynthesis of certain amino acids, and its inhibition leads to the death of susceptible weeds with low toxicity to animals, which lack the ALS enzyme. nih.gov The structural diversity achievable with the sulfonamide scaffold allows for the development of selective herbicides that target specific weeds while leaving crops unharmed. researchgate.netnih.gov Furthermore, novel sulfonamide fungicides have been developed to combat plant pathogens like Botrytis cinerea, which causes gray mold. researchgate.netnih.gov

Table 2: Applications of Sulfonamides in Agrochemicals

| Agrochemical Type | Mode of Action | Example Commercial Compounds |

| Herbicides | Acetolactate Synthase (ALS) Inhibition. nih.govnih.gov | Penoxsulam, Pyroxsulam, Diclosulam. researchgate.netnih.govsourcewatch.org |

| Fungicides | Disruption of pathogen metabolic pathways. researchgate.net | Amisulbrom, Cyazofamid. nih.gov |

Supramolecular Chemistry and Materials Science Applications

The sulfonamide group's capacity for forming strong and directional non-covalent interactions makes it a valuable component in supramolecular chemistry and materials science. The hydrogen bond donor (N-H) and acceptor (S=O) sites allow for the programmed self-assembly of molecules into well-defined, higher-order structures.

Incorporation into Catenated Systems and Macrocycles

The predictable hydrogen-bonding patterns of sulfonamides can be exploited to direct the synthesis of mechanically interlocked molecules like catenanes (interlocked rings) and rotaxanes. While specific examples involving 1-methoxybutane-2-sulfonamide are not documented, the general principle involves using the sulfonamide's interactions as part of a template-directed strategy to pre-organize precursor fragments before the final ring-closing reactions that create the interlocked structure. This templating effect is crucial for achieving high yields in the synthesis of such topologically complex molecules.

Functionalization for Responsive Materials with Tunable Properties (e.g., Optical Output)

Functional materials that can respond to external stimuli (e.g., light, heat, or the presence of an anion) are a major focus of materials science. The sulfonamide group can be incorporated into polymers, gels, or liquid crystals to impart responsive properties. The acidic nature of the N-H proton means its interaction with anions can disrupt or alter a pre-organized supramolecular assembly, leading to a change in the material's bulk properties, such as its color or fluorescence (optical output). This makes sulfonamide-functionalized systems candidates for use in chemical sensors and smart materials.

Contributions to Mechanistic Organic Chemistry and Methodological Advancements

The sulfonamide group is relatively unreactive, which contributes to its utility as a stable scaffold. wikipedia.org However, its electronic properties can influence adjacent parts of a molecule, and the group itself can participate in certain reactions. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or other modifications. This reactivity is fundamental to the synthesis of diverse sulfonamide derivatives. The strong electron-withdrawing nature of the sulfonyl group can also activate adjacent C-H bonds, facilitating reactions at those positions. The study of these effects contributes to a deeper understanding of reaction mechanisms and helps drive the development of new synthetic methodologies.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1-Methoxybutane-2-sulfonamide

This compound, with the chemical formula C₅H₁₃NO₃S and a molecular weight of 167.23 g/mol , is an organic compound that features a sulfonamide group attached to the second carbon of a butane (B89635) chain, which also has a methoxy (B1213986) group at the first carbon. Its existence is confirmed by its CAS number, 1341963-72-1, and its availability from various chemical suppliers. chemexpress.cnbldpharm.com

The synthesis of this compound is not explicitly detailed in academic papers. Nevertheless, a plausible synthetic route can be inferred from established methods for sulfonamide synthesis. The most common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.egcbijournal.com Therefore, this compound could likely be synthesized by reacting 1-methoxybutan-2-amine with a suitable sulfonylating agent, such as sulfonyl chloride, under basic conditions.

Identification of Unexplored Synthetic Avenues and Methodological Gaps

The primary gap in the current understanding of this compound lies in the lack of documented, optimized synthetic procedures. While the general approach of reacting an amine with a sulfonyl chloride is known, the specific reaction conditions, such as the choice of solvent, base, temperature, and purification methods for this particular compound, have not been reported. ekb.egcbijournal.com

Future research should focus on developing and optimizing a reliable synthetic protocol for this compound. This would involve a systematic investigation of various sulfonylating agents and reaction conditions to maximize yield and purity. Furthermore, exploring alternative, more "green" synthetic methodologies, such as those employing catalysts or avoiding hazardous reagents, would be a valuable contribution. cbijournal.com

Another unexplored area is the synthesis of chiral this compound. The presence of a stereocenter at the second carbon of the butane chain means that this compound can exist as enantiomers. Developing stereoselective synthetic routes to obtain enantiomerically pure forms of this compound would be a significant advancement, as the biological activity of chiral molecules often resides in a single enantiomer.

Prospects for Advanced Characterization and Predictive Computational Modeling

A thorough characterization of this compound is essential for its potential future applications. This includes obtaining detailed spectroscopic data, which is currently lacking.

Table 1: Proposed Advanced Characterization Techniques for this compound

| Technique | Information to be Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. |

| Infrared (IR) Spectroscopy | Would identify the characteristic vibrational frequencies of the functional groups, such as the S=O and N-H stretches of the sulfonamide group and the C-O stretch of the methoxy group. semanticscholar.org |

| Mass Spectrometry (MS) | Would determine the precise molecular weight and provide information on the fragmentation pattern, further confirming the structure. |

| X-ray Crystallography | Would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. royalsocietypublishing.org |

In the absence of extensive experimental data, predictive computational modeling offers a powerful tool to estimate the properties and behavior of this compound. nih.govfrontiersin.org Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies could be employed to predict various physicochemical properties, such as solubility, lipophilicity (logP), and potential biological activities. researchgate.netmdpi.com

Density Functional Theory (DFT) calculations can be used to model the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule, providing theoretical data that can be compared with future experimental findings. mdpi.comamazonaws.com Such computational studies can guide synthetic efforts and help in the rational design of new derivatives with desired properties.

Emerging Roles in Interdisciplinary Chemical Technologies

While no specific applications for this compound have been documented, the sulfonamide functional group is a key component in a wide range of biologically active compounds and functional materials. ajchem-b.comajchem-b.compexacy.comnih.gov This suggests that this compound could serve as a valuable building block in several interdisciplinary fields.

Table 2: Potential Interdisciplinary Applications of this compound

| Field | Potential Role of this compound |

| Medicinal Chemistry | The sulfonamide moiety is present in numerous drugs, including antibacterial, anticancer, and antiviral agents. This compound could be used as a scaffold to synthesize novel therapeutic agents. ajchem-b.comnih.gov |

| Agrochemicals | Sulfonamide derivatives are also utilized as herbicides and pesticides. The unique substitution pattern of this compound could lead to the development of new agrochemicals with specific activities. nih.gov |

| Material Science | The ability of sulfonamides to form hydrogen bonds and their thermal stability make them interesting components for the design of new polymers and functional materials. royalsocietypublishing.org Recent research has explored the use of sulfonamide-based structures in developing novel biosensors for environmental monitoring. uni-leipzig.de |

The future of this compound research lies in bridging the gap between its existence as a cataloged chemical and its potential as a functional molecule. A concerted effort in synthesis, characterization, and computational modeling will be crucial to unlock its potential and establish its role in various scientific and technological domains.

Q & A

Q. What are the established synthetic routes for 1-Methoxybutane-2-sulfonamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: this compound is typically synthesized via sulfonylation of a methoxybutane precursor. A common approach involves reacting 1-methoxybutane-2-amine with a sulfonyl chloride derivative under basic conditions (e.g., aqueous NaOH or pyridine) to form the sulfonamide bond . Key parameters include:

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic analysis :

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns.

Q. What solvents and storage conditions are recommended for maintaining this compound stability?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol. Insoluble in hexane or water .

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of sulfonylation in methoxybutane derivatives to minimize byproducts?

Methodological Answer:

- Substrate design : Introduce steric hindrance (e.g., bulky substituents) near the amine group to direct sulfonylation to the desired position .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and selectivity .

- Kinetic monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies are effective in resolving contradictory biological activity data for this compound in enzyme inhibition assays?

Methodological Answer:

- Assay standardization :

- Use positive controls (e.g., known sulfonamide inhibitors) to validate assay conditions .

- Test compound stability under assay pH/temperature (e.g., 37°C, pH 7.4) to rule out degradation artifacts .

- Data reconciliation : Apply multivariate analysis (PCA) to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can computational methods guide the design of this compound derivatives with enhanced binding affinity?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfone group and methoxy orientation .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to prioritize synthetic targets .

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

Methodological Answer:

Q. How should researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?

Methodological Answer:

- Metabolite profiling : Identify phase I/II metabolites via LC-HRMS to assess bioactivation pathways (e.g., sulfonamide oxidation) .

- Cross-species validation : Compare hepatocyte metabolism (human vs. rodent) to explain interspecies variability .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.